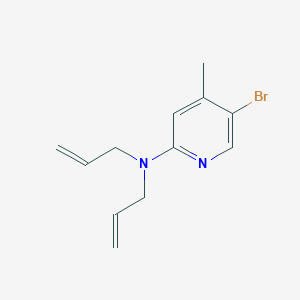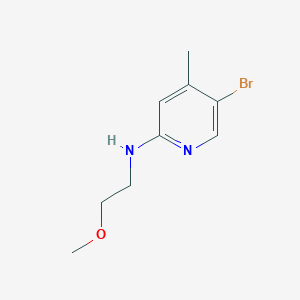![molecular formula C9H7N3 B1424125 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile CAS No. 1190318-13-8](/img/structure/B1424125.png)
2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Vue d'ensemble
Description
“2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These compounds have been synthesized as part of research into their potential as inhibitors for various biological targets .Molecular Structure Analysis
The molecular structure of “2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” can be analyzed based on its IUPAC name and molecular formula . The IUPAC name is “2-methyl-1H-pyrrolo[2,3-b]pyridine” and its molecular formula is C8H8N2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” can be inferred from its molecular structure . It has a molecular weight of 132.16 g/mol and a XLogP3-AA value of 1.7 .Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, are extensively explored in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. These compounds are investigated for their target selectivity and structure-activity relationship (SAR), offering promising avenues for the design of new drugs with varied biological profiles. The versatility of the pyrrolidine scaffold in medicinal chemistry underscores its potential in the development of novel therapeutic agents (Li Petri et al., 2021).
Heterocyclic Chemistry and Complex Formation
Research on heterocyclic compounds like 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile reveals their fascinating variability in chemistry and properties. These compounds are central to the synthesis of complex molecules due to their ability to form various protonated and deprotonated states, leading to significant spectroscopic, structural, and biological activities. The exploration of these compounds contributes to the identification of potential areas of interest in chemical and biological research (Boča et al., 2011).
Synthesis of Pyranopyrimidine Scaffolds
The pyranopyrimidine core, related to 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, is crucial for the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research focuses on the synthesis of these scaffolds using hybrid catalysts, including organocatalysts and metal catalysts, highlighting their importance in developing lead molecules for therapeutic applications (Parmar et al., 2023).
Kinase Inhibitors and Drug Design
The pyrazolo[3,4-b]pyridine scaffold, similar to 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, is extensively utilized in the design of kinase inhibitors. Its versatility for interacting with kinases via multiple binding modes makes it a key element in numerous patents, covering a broad range of kinase targets. This highlights the significant role of such scaffolds in medicinal chemistry and drug design (Wenglowsky, 2013).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 5-CYANO-2-METHYL-4-AZAINDOLE, also known as 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile, 2-methyl- or 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .
Mode of Action
5-CYANO-2-METHYL-4-AZAINDOLE interacts with its protein kinase targets by binding to them . The binding mode of these azaindole derivatives is based on their structural features . The compound’s interaction with its targets leads to changes in the protein structure, which can affect the protein’s function .
Biochemical Pathways
The biochemical pathways affected by 5-CYANO-2-METHYL-4-AZAINDOLE are those regulated by the protein kinases it targets . These pathways involve various biological processes, including cell growth, differentiation, and apoptosis . The downstream effects of these pathways can lead to changes in cell behavior .
Pharmacokinetics
The pharmacokinetics of 5-CYANO-2-METHYL-4-AZAINDOLE, including its absorption, distribution, metabolism, and excretion (ADME) properties, can be modulated using the azaindole core . This modulation can affect the compound’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 5-CYANO-2-METHYL-4-AZAINDOLE’s action depend on the specific protein kinases it targets and the biochemical pathways it affects . For example, if the compound targets a protein kinase involved in cell growth, the result of its action might be the inhibition of cell growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-CYANO-2-METHYL-4-AZAINDOLE . These factors can include the presence of other molecules, pH, temperature, and the specific cellular environment . For example, the presence of other molecules might affect the compound’s ability to bind to its targets, while changes in pH or temperature might affect its stability .
Propriétés
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-4-9-8(11-6)3-2-7(5-10)12-9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXBDAPEDODBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424047.png)
![N-[2-(Dimethylamino)ethyl]-3-piperidinecarboxamide dihydrochloride](/img/structure/B1424051.png)
![N-[3-(Dimethylamino)propyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424053.png)







